molecular formula C21H24N4O B603187 N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide CAS No. 1197640-10-0

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide

Katalognummer: B603187
CAS-Nummer: 1197640-10-0
Molekulargewicht: 348.4g/mol
InChI-Schlüssel: VRPWFYPNJRRDEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a benzodiazole ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-2-methylimidazole: Shares a similar benzyl group and imidazole ring structure.

    Nocodazole: Contains a benzimidazole ring and is known for its antineoplastic properties.

    Metronidazole: Contains a nitroimidazole ring and is used as an antimicrobial agent.

Uniqueness

N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of a benzodiazole ring with a piperidine ring and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

1197640-10-0

Molekularformel

C21H24N4O

Molekulargewicht

348.4g/mol

IUPAC-Name

N-benzyl-2-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide

InChI

InChI=1S/C21H24N4O/c1-24-18-12-6-5-11-17(18)23-20(24)19-13-7-8-14-25(19)21(26)22-15-16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-15H2,1H3,(H,22,26)

InChI-Schlüssel

VRPWFYPNJRRDEZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)NCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.